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molecular formula C8H6FN B1333265 7-Fluoroindole CAS No. 387-44-0

7-Fluoroindole

Cat. No. B1333265
M. Wt: 135.14 g/mol
InChI Key: XONKJZDHGCMRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637671B2

Procedure details

This compound was prepared from 2-fluoro-phenylhydrazine according to the procedure outlined for propyl ([7R]-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8]N.N[C@H:11]1CN2C3C(C(CC(OCCC)=O)=C2C[CH2:12]1)=CC=CC=3>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:8][CH:12]=[CH:11]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H]1CCC=2N(C3=CC=CC=C3C2CC(=O)OCCC)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=CC=C2C=CNC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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